1,2-Cyclopentanedione
Overview
Description
1,2-Cyclopentanedione (1,2-CPD) is a cyclic diketone compound that has been studied extensively in recent years due to its potential applications in a variety of scientific fields. It is a colorless, volatile liquid at room temperature, and is soluble in a variety of organic solvents. Its structure consists of two cyclopentane rings connected by a double bond, with a ketone group at the center of the ring. 1,2-CPD has been found to have a wide range of applications, from drug synthesis to biochemistry and physiology.
Scientific Research Applications
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Chemical Synthesis
- 1,2-Cyclopentanedione is an organic compound with the formula (CH2)3(CO)2 . It was first prepared by base-induced condensation of diethylglutarate with diethyloxalate, followed by hydrolysis of the resulting diketodiester followed by decarboxylation .
- The enol is predicted to be about 1-3 kcal/mol more stable than the diketo form . The enol structure has been confirmed by X-ray crystallography .
- This compound is structurally related to 2-hydroxy-3-methyl-2-cyclopenten-1-one, also called cyclotene, which is a flavor additive .
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Phytochemical Analysis
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Organometallic Chemistry
- 1,2-Cyclopentanedione can be used in the synthesis of 1,2-disubstituted cyclopentadienes . These compounds play an important role in organometallic chemistry, particularly as ligands for transition metal compounds .
- Metallocenes, which are metal complexes with cyclopentadienyl ligands, show high chemical inertness and stability, making them popular catalysts in a variety of organic transformations .
- The development of synthetic pathways for the preparation of selectively 1,2-disubstituted cyclopentadienes and their conversion to a wide variety of metallocenes has been a focus of research .
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Pharmaceutical and Food Industry
- 1,2-Cyclopentanedione has been identified in the aqueous extracts of certain plants, such as Momordica charantia .
- These extracts have been found to contain bioactive compounds like 1,2-Cyclopentanedione, which have strong antioxidant and anti-inflammatory properties .
- These properties make 1,2-Cyclopentanedione valuable in various fields, ranging from pharmaceuticals to the food industry .
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Mass Spectrometry
- 1,2-Cyclopentanedione is often used in mass spectrometry studies . Its molecular weight of 98.0999 makes it a suitable compound for such analyses .
- Mass spectrometry is a powerful analytical technique used to quantify known materials, to identify unknown compounds within a sample, and to elucidate the structure and chemical properties of different molecules .
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Natural Compound Synthesis
properties
IUPAC Name |
cyclopentane-1,2-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c6-4-2-1-3-5(4)7/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIISBNCSMVCNIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60952490 | |
Record name | 1,2-Cyclopentanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60952490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Cyclopentanedione | |
CAS RN |
3008-40-0 | |
Record name | 1,2-Cyclopentanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3008-40-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Cyclopentanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60952490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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